molecular formula C19H32O5 B1248671 1,4-Benzenediol, 2-(10-hydroxydecyl)-5,6-dimethoxy-3-methyl- CAS No. 58186-26-8

1,4-Benzenediol, 2-(10-hydroxydecyl)-5,6-dimethoxy-3-methyl-

Cat. No. B1248671
CAS RN: 58186-26-8
M. Wt: 340.5 g/mol
InChI Key: NKZQVSIABNMNFL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions that yield these complex molecules with high specificity and potential antioxidative activity. For instance, the synthesis of a similar stilbene, 4-[2-(3,5-Dimethoxyphenyl)ethenyl]-1,2-benzenediol, from 3,4-dihydroxybenzaldehyde through a five-step process, highlights the intricate nature of synthesizing such molecules (S. Venkateswarlu et al., 2003).

Molecular Structure Analysis

The molecular structure of compounds within this category features a benzenediol core modified with various functional groups that confer unique chemical behaviors. The structural modifications, such as the addition of methoxy groups and a hydroxydecyl side chain, play a crucial role in determining the compound's chemical reactivity and potential biological activities. The elucidation of such structures is typically achieved through advanced spectroscopic techniques.

Chemical Reactions and Properties

Compounds similar to "1,4-Benzenediol, 2-(10-hydroxydecyl)-5,6-dimethoxy-3-methyl-" participate in various chemical reactions, indicative of their reactive nature. For example, the synthesis of 6-(10-Hydroxy-[1-14C]decyl)-2,3-dimethoxy-5-methyl-1,4-benzoquinone demonstrates the capability of these molecules to undergo oxidation and condensation reactions, yielding complex quinones with specific activities (N. Hayashi & S. Kato, 1985).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline structure, are closely related to their molecular architecture. These properties are essential for understanding the compound's behavior in different environments and for its application in various scientific fields.

Chemical Properties Analysis

The chemical properties, such as reactivity towards different reagents, stability under various conditions, and antioxidative potential, are determined by the specific functional groups present in the molecule. The antioxidant activity of similar compounds, as shown in studies, suggests that the methoxy groups and the hydroxydecyl chain contribute significantly to their potential to scavenge free radicals and inhibit oxidative processes (K. Okamoto et al., 1986).

Scientific Research Applications

Role in Brown Rot Decay System

The compound 4,5-dimethoxy-1,2-benzenediol (DMC) and 2,5-dimethoxy-1,4-benzenediol (DMH), related to 1,4-Benzenediol, were found in cultures of the brown rot fungus Gloeophyllum trabeum. These compounds may function as ferric chelators, oxygen-reducing agents, and redox-cycling molecules, including roles as electron transport carriers in Fenton's reactions. They are considered crucial components of the fungus's brown rot decay system (Paszczynski et al., 1999).

Synthesis and Radiochemical Applications

In a study, 6-(10-Hydroxy-[1-14C]decyl)-2,3-dimethoxy-5-methyl-1,4- benzoquinone was synthesized with a specific activity of 23.4 mCi/mmol. This compound was obtained through the condensation of 3,4,5-trimethoxytoluene with specific decanoyl chloride, followed by reduction and oxidation processes. This synthesis is significant for radiochemical applications (Hayashi & Kato, 1985).

Antioxidant and Storage Applications

Hexyl-1,3-benzenediol, a variant of 1,4-Benzenediol, has been identified as an effective antioxidant with applications in food storage. It has been used to prevent browning in shrimp, mushrooms, fresh-cut pears, and potatoes, and extend the storage time of apples. This compound's ability to inhibit microbial growth further enhances its utility in food preservation (Zheng Yong-hua, 2005).

Hydrothermal Conversion from Furan Derivatives

Research on the hydrothermal conversion of furan derivatives at high temperatures and pressures has shown the formation of hydroxylated benzenes, including 1,4-benzenediol and its derivatives. This process highlights a potential pathway for producing these compounds from renewable resources (Luijkx et al., 1994).

Neuroprotective Effects in Cerebrovascular Lesions

6-(10-Hydroxydecyl)-2,3-dimethoxy-5-methyl-1,4-benzoquinone (idebenone) demonstrated neuroprotective effects in rats with cerebrovascular lesions. This compound reduced the severity of neurological deficits and anorexia following stroke in a dose-dependent manner, suggesting potential therapeutic applications in cerebrovascular diseases (Nagaoka et al., 1989).

Mechanism of Action

The compound interacts with the ETC, increasing ATP production required for mitochondrial function, reducing free radicals, inhibiting lipid peroxidation, and consequently protecting the lipid membrane and mitochondria from oxidative damage . More specifically, it is thought to transfer electrons directly to complex III of the mitochondrial ETC, thereby circumventing complex I and restoring cellular energy (ATP) generation .

Biochemical Analysis

Biochemical Properties

1,4-Benzenediol, 2-(10-hydroxydecyl)-5,6-dimethoxy-3-methyl- plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances. The nature of these interactions often involves the hydroxylation and demethylation of the compound, leading to the formation of reactive intermediates .

Cellular Effects

The effects of 1,4-Benzenediol, 2-(10-hydroxydecyl)-5,6-dimethoxy-3-methyl- on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in oxidative stress response and apoptosis .

Molecular Mechanism

At the molecular level, 1,4-Benzenediol, 2-(10-hydroxydecyl)-5,6-dimethoxy-3-methyl- exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . Moreover, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of 1,4-Benzenediol, 2-(10-hydroxydecyl)-5,6-dimethoxy-3-methyl- in laboratory settings have been studied extensively. Over time, the stability and degradation of the compound can influence its efficacy. In vitro studies have shown that the compound remains stable under controlled conditions but may degrade when exposed to light or extreme pH levels . Long-term effects on cellular function include alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

In animal models, the effects of 1,4-Benzenediol, 2-(10-hydroxydecyl)-5,6-dimethoxy-3-methyl- vary with different dosages. Low doses may have beneficial effects, such as neuroprotection and anti-inflammatory properties . High doses can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is a narrow therapeutic window for the compound’s safe use.

Metabolic Pathways

1,4-Benzenediol, 2-(10-hydroxydecyl)-5,6-dimethoxy-3-methyl- is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 and glutathione S-transferase, which are crucial for its biotransformation . These interactions can affect metabolic flux and alter the levels of various metabolites, leading to changes in cellular homeostasis .

Transport and Distribution

The transport and distribution of 1,4-Benzenediol, 2-(10-hydroxydecyl)-5,6-dimethoxy-3-methyl- within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by organic anion transporters . Once inside the cell, it may localize to specific organelles, such as the mitochondria, where it can exert its effects .

Subcellular Localization

The subcellular localization of 1,4-Benzenediol, 2-(10-hydroxydecyl)-5,6-dimethoxy-3-methyl- is critical for its activity and function. It has been found to localize in the mitochondria and endoplasmic reticulum, where it can influence cellular respiration and protein synthesis . Targeting signals and post-translational modifications, such as phosphorylation, play a role in directing the compound to these specific compartments .

properties

IUPAC Name

2-(10-hydroxydecyl)-5,6-dimethoxy-3-methylbenzene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32O5/c1-14-15(12-10-8-6-4-5-7-9-11-13-20)17(22)19(24-3)18(23-2)16(14)21/h20-22H,4-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKZQVSIABNMNFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1O)OC)OC)O)CCCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20437677
Record name 1,4-Benzenediol, 2-(10-hydroxydecyl)-5,6-dimethoxy-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20437677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

58186-26-8
Record name 1,4-Benzenediol, 2-(10-hydroxydecyl)-5,6-dimethoxy-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20437677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,3-Dimethoxy-5-methyl-6-(9'-methoxycarbonylnonyl)-1,4-benzoquinone (formula I-2 wherein R=H3CO, n=8, in the form of methyl ester) (1 part) was treated with lithium aluminum hydride in the same manner as Example 53 to give 2,3-dimethoxy-5-methyl-6-(10'-hydroxydecyl)-hydroquinone (formula III-2 wherein R=H3CO, X=Y=OH, n=8, in the free form). The product was treated with ferric chloride in the same manner as Example 53 and then crystallized from ligroin. The procedure provided 2,3-dimethoxy-5-methyl-6-(10'-hydroxydecyl)-1,4-benzoquinone (formula IV-2 wherein R=H3CO, n=8, in the free form) (0.65 part) as orange needles melting at 46°-50° C.
Name
2,3-Dimethoxy-5-methyl-6-(9'-methoxycarbonylnonyl)-1,4-benzoquinone
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[Compound]
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methyl ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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